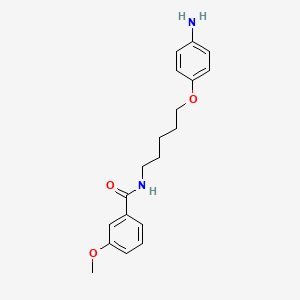

1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea

説明

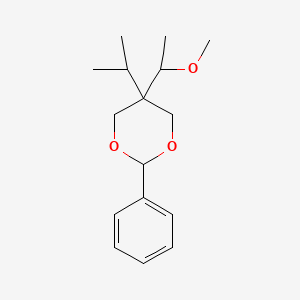

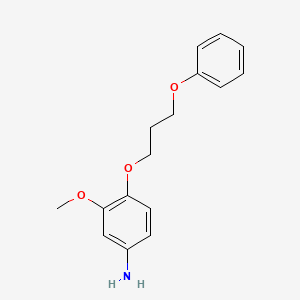

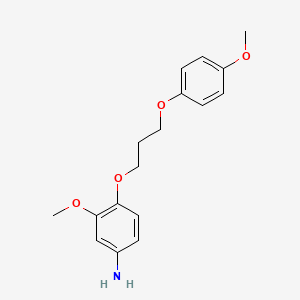

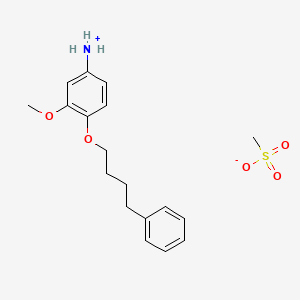

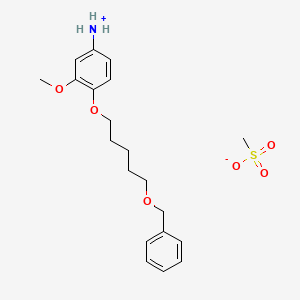

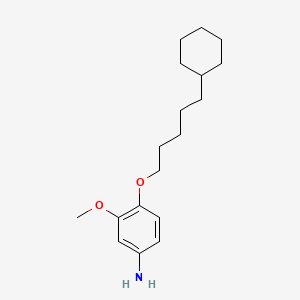

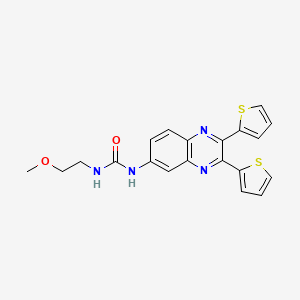

1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea (DTQM) is a synthetic compound that has been widely studied for its potential applications in various scientific research fields. It is a member of the quinoxaline family of compounds and is composed of two fused aromatic rings, with a thiophene ring in the center. DTQM has been widely studied for its potential applications in various scientific research fields, such as in vivo and in vitro studies, as well as its mechanism of action and biological activity.

科学的研究の応用

Electropolymerization and Polymer Properties

A study by Xu et al. (2014) focused on the electropolymerization of donor–acceptor type π-conjugated monomers, including those with quinoxaline and thiophene derivatives. They discovered that the electrochemical and spectroelectrochemical properties of the polymers were influenced by the different donor substituents, revealing applications in materials science, particularly in developing conducting polymers with unique electrochromic properties (Xu et al., 2014).

Conducting Copolymers for Electronics

The synthesis and characterization of conducting copolymers, involving quinoxaline derivatives, were explored by Turac et al. (2011). Their research provides insights into the potential use of these materials in the electronics industry, particularly for applications requiring specific electrical conductivity properties (Turac et al., 2011).

Supramolecular Gelators

Braga et al. (2013) studied quinoline urea derivatives in forming Ag-complexes, which showed potential as supramolecular gelators. These findings hint at applications in the development of new materials with unique gelation properties, suitable for various industrial and research purposes (Braga et al., 2013).

Organic Photovoltaic Cells

Research by Hu et al. (2014) delved into the synthesis of copolymers based on benzodithiophene and quinoxaline for use in organic photovoltaic cells. Their work highlights the potential of these materials in improving the efficiency of solar cells, thus contributing to the field of renewable energy (Hu et al., 2014).

Ion-Sensitive Fluorescent Polymers

Carbas et al. (2012) synthesized a fluorescent polymer with pendant quinoxaline moieties, which demonstrated sensitivity to metal cations, particularly Fe3+ ions. This research suggests applications in sensor technology, where such polymers can be used to detect specific ions in various environments (Carbas et al., 2012).

Aggregation-Induced Emission

Rajalakshmi and Palanisami (2020) investigated the optical properties of Y-shaped tri-fluoromethyl substituted quinoxaline derivatives. Their work demonstrated Aggregation-Induced Emission (AIE), suggesting applications in the development of novel optical materials and fluorescent probes (Rajalakshmi & Palanisami, 2020).

作用機序

Target of Action

The primary target of Ac-CoA Synthase Inhibitor1 is acetyl-CoA synthetase 2 (ACSS2) . ACSS2 is an enzyme that plays a crucial role in lipid synthesis and energy production in cells .

Mode of Action

Ac-CoA Synthase Inhibitor1 acts as a potent, reversible inhibitor of ACSS2 . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of acetate and coenzyme A into acetyl-CoA . This inhibition is acetate-dependent, meaning that the compound’s inhibitory effect is stronger in the presence of acetate .

Biochemical Pathways

By inhibiting ACSS2, Ac-CoA Synthase Inhibitor1 disrupts the acetate utilization pathway . This pathway is responsible for the conversion of acetate into acetyl-CoA, a key molecule in many biochemical reactions including the TCA cycle and fatty acid synthesis . The disruption of this pathway can lead to a decrease in lipid synthesis and energy production in cells .

Result of Action

The inhibition of ACSS2 by Ac-CoA Synthase Inhibitor1 leads to a decrease in the production of acetyl-CoA from acetate . This can result in reduced lipid synthesis and energy production in cells . Additionally, the compound has been shown to inhibit the respiratory syncytial virus (RSV) .

Action Environment

The action of Ac-CoA Synthase Inhibitor1 is influenced by the presence of acetate in the cellular environment . The compound’s inhibitory effect on ACSS2 is stronger in the presence of acetate . Therefore, the compound’s action, efficacy, and stability may be influenced by factors that affect acetate levels in the cell, such as diet and metabolic state.

特性

IUPAC Name |

1-(2,3-dithiophen-2-ylquinoxalin-6-yl)-3-(2-methoxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S2/c1-26-9-8-21-20(25)22-13-6-7-14-15(12-13)24-19(17-5-3-11-28-17)18(23-14)16-4-2-10-27-16/h2-7,10-12H,8-9H2,1H3,(H2,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPVNWVUAGMHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CS3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。